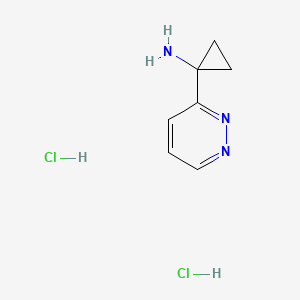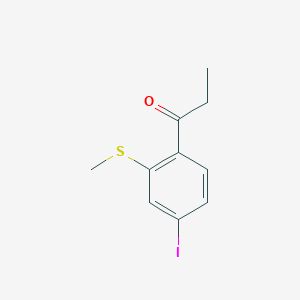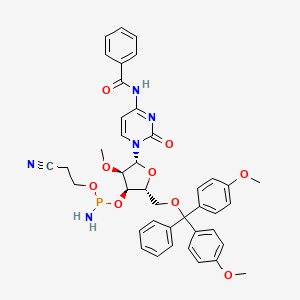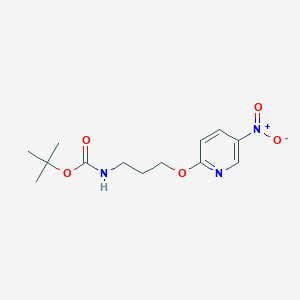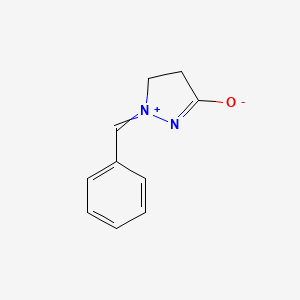
2-Benzylidene-3,4-dihydropyrazol-2-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol It is known for its unique structure, which includes a pyrazolidinone ring fused with a phenylmethyleneimmonium group
Métodos De Preparación
The synthesis of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of a pyrazolidinone derivative with a phenylmethyleneimmonium salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt involves its interaction with molecular targets through its reactive functional groups. The phenylmethyleneimmonium group can participate in electrophilic and nucleophilic reactions, while the pyrazolidinone ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and exert its effects .
Comparación Con Compuestos Similares
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt can be compared with other similar compounds such as:
Pyrazolidinone derivatives: These compounds share the pyrazolidinone ring structure but differ in their substituents, leading to variations in reactivity and applications.
Phenylmethyleneimmonium salts: These salts have the phenylmethyleneimmonium group but lack the pyrazolidinone ring, resulting in different chemical properties and uses.
Immonium compounds: These compounds contain the immonium functional group and are used in various chemical reactions and applications.
The uniqueness of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt lies in its combined structure, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
BKFOLPLGOGKAKR-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](=CC2=CC=CC=C2)N=C1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)


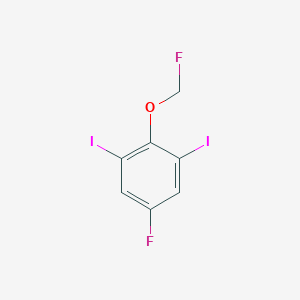
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
